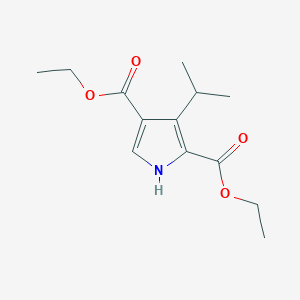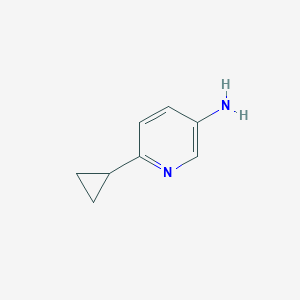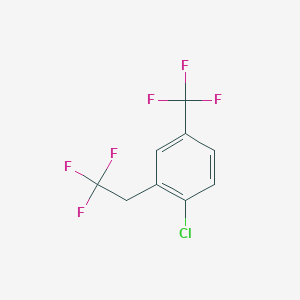
3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile
Übersicht
Beschreibung
3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile (3P5TFPN) is an organic compound that has been studied for its potential applications in scientific research. It is a versatile compound that has been used in a variety of different experiments and research projects. 3P5TFPN is a highly polar molecule that can be synthetically produced in the laboratory. This compound has been studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile is not yet fully understood. However, it is believed that the compound interacts with proteins and DNA through hydrogen bonding and electrostatic interactions. It is also believed that 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile can act as a catalyst for certain biochemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile are not yet fully understood. However, it is believed that the compound may have an effect on the activity of certain enzymes and proteins. In addition, 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile may have an effect on the structure and function of proteins, as well as on the interactions between proteins and DNA.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile in laboratory experiments include its ability to interact with proteins and DNA, its stability in aqueous and organic solvents, and its low cost. However, there are some limitations to using 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile in laboratory experiments. For example, the compound is highly polar and may interfere with other compounds in the reaction mixture. In addition, its solubility in certain solvents may be limited.
Zukünftige Richtungen
For the study of 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile include further research into its biochemical and physiological effects, as well as its potential applications in scientific research. In addition, further research into the structure and function of 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile could lead to the development of new synthetic methods for its production. Finally, further research into the interactions between 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile and proteins and DNA could lead to the development of new therapeutic agents.
Wissenschaftliche Forschungsanwendungen
3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile has been studied for its potential applications in scientific research. It has been used in a variety of different experiments and research projects. For example, 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile has been used in the synthesis of polymers and in the study of protein folding. It has also been used to study the interactions between proteins and DNA. In addition, 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile has been used in the study of enzyme catalysis and in the study of the structure and function of proteins.
Eigenschaften
IUPAC Name |
3-pyridin-3-yl-5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3N3/c13-12(14,15)9-4-10(11(5-16)18-7-9)8-2-1-3-17-6-8/h1-4,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGQGYVZLBYMGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(N=CC(=C2)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



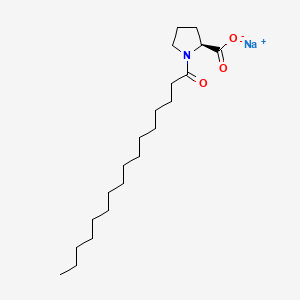

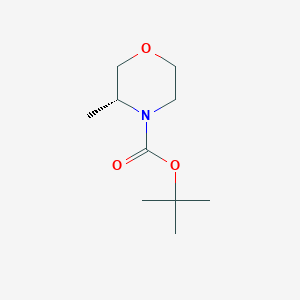
![4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1388525.png)
![2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)acetic acid](/img/structure/B1388526.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride](/img/structure/B1388527.png)
